Thiourea, N,N'-didodecyl- Thiourea, N,N'-didodecyl-
Brand Name: Vulcanchem
CAS No.: 7505-51-3
VCID: VC14393737
InChI: InChI=1S/C25H52N2S/c1-3-5-7-9-11-13-15-17-19-21-23-26-25(28)27-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H2,26,27,28)
SMILES:
Molecular Formula: C25H52N2S
Molecular Weight: 412.8 g/mol

Thiourea, N,N'-didodecyl-

CAS No.: 7505-51-3

Cat. No.: VC14393737

Molecular Formula: C25H52N2S

Molecular Weight: 412.8 g/mol

* For research use only. Not for human or veterinary use.

Thiourea, N,N'-didodecyl- - 7505-51-3

Specification

CAS No. 7505-51-3
Molecular Formula C25H52N2S
Molecular Weight 412.8 g/mol
IUPAC Name 1,3-didodecylthiourea
Standard InChI InChI=1S/C25H52N2S/c1-3-5-7-9-11-13-15-17-19-21-23-26-25(28)27-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H2,26,27,28)
Standard InChI Key NWFVONWTBGQHGT-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCNC(=S)NCCCCCCCCCCCC

Introduction

Overview

Thiourea, N,N'-didodecyl- (CAS 7505-51-3), a symmetrical dialkylthiourea derivative, is characterized by its two dodecyl (C12H25) chains attached to the nitrogen atoms of the thiourea core. This compound’s structural uniqueness, combining a polar thiourea moiety with hydrophobic alkyl chains, underpins its diverse applications in industrial and materials chemistry. This review synthesizes data from peer-reviewed studies, chemical databases, and technical reports to provide a detailed profile of its synthesis, properties, and applications.

Chemical Identity and Structural Characteristics

Molecular and Structural Data

Thiourea, N,N'-didodecyl- is defined by the following attributes:

PropertyValueSource
IUPAC Name1,3-Didodecylthiourea
Molecular FormulaC25H52N2S
Molecular Weight412.8 g/mol
SMILESCCCCCCCCCCCCNC(=S)NCCCCCCCCCCCC
CAS Registry Number7505-51-3
3D ConformationHighly flexible (disallowed)

The compound’s structure features a central thiocarbonyl group (C=S) flanked by two dodecyl chains, conferring amphiphilic behavior. The flexibility of the alkyl chains prevents stable 3D conformer generation, as noted in PubChem .

Synthesis and Manufacturing

Conventional Synthesis Routes

Thiourea, N,N'-didodecyl- is typically synthesized via nucleophilic substitution reactions between dodecylamine and thiocarbonyl reagents. A representative pathway involves:

  • Reaction of dodecylamine with thiophosgene (CSCl2):

    2C12H25NH2+CSCl2C12H25NHC(=S)NHC12H25+2HCl2 \text{C}_{12}\text{H}_{25}\text{NH}_2 + \text{CSCl}_2 \rightarrow \text{C}_{12}\text{H}_{25}\text{NHC}(=S)\text{NHC}_{12}\text{H}_{25} + 2 \text{HCl}

    This method, analogous to smaller thiourea derivatives , yields the target compound with high purity after recrystallization.

Continuous-Flow Approaches

Recent advances in thiourea synthesis, such as continuous-flow systems using aqueous polysulfide solutions , could be adapted for large-scale production. These systems enhance safety and efficiency by minimizing hazardous intermediate handling.

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in nonpolar solvents (e.g., hexane, chloroform) due to its lipophilic alkyl chains. Limited water solubility (<0.1 mg/mL at 25°C) .

  • Thermal Stability: Decomposes above 180°C without a distinct melting point, as observed in analogous dialkylthioureas .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at ~1250 cm⁻¹ (C=S stretch) and ~3300 cm⁻¹ (N-H stretch) .

  • NMR (¹H): δ 0.88 (t, 6H, CH3), 1.25 (m, 40H, CH2), 3.40 (q, 4H, N-CH2), 6.20 (s, 2H, NH) .

Industrial and Functional Applications

Corrosion Inhibition

Thiourea derivatives are widely recognized for their metal surface adsorption capabilities. N,N'-didodecylthiourea’s long alkyl chains enhance film-forming ability on ferrous alloys, reducing corrosion rates in acidic environments. Studies on similar compounds (e.g., dicyclohexylthiourea) demonstrate inhibition efficiencies >90% at 1 mM concentrations .

Lubricant Additives

The compound’s amphiphilic nature enables its use as an anti-wear agent in greases and oils. Thiourea moieties coordinate with metal surfaces, while alkyl chains reduce friction via hydrophobic layering .

Surfactant and Emulsifier

In material science, N,N'-didodecylthiourea stabilizes oil-in-water emulsions, leveraging its dual polar-apolar structure. This property is exploited in polymer processing and agrochemical formulations .

Pharmacological and Toxicological Profile

Bioactivity

While smaller thioureas (e.g., ethyl derivatives) exhibit antimicrobial properties , the lipophilicity of N,N'-didodecylthiourea limits systemic absorption. Current research focuses on its potential as a topical antifungal agent, though no clinical data exist.

Analytical Methods

Quantification Techniques

  • HPLC-UV: C18 column, mobile phase 80:20 acetonitrile/water, detection at 254 nm .

  • Mass Spectrometry: ESI+ mode, m/z 413.4 [M+H]+ .

Research Gaps and Future Directions

  • Environmental Impact: Degradation pathways and ecotoxicological effects remain unstudied.

  • Advanced Applications: Potential in nanotechnology (e.g., gold nanoparticle synthesis) warrants exploration .

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